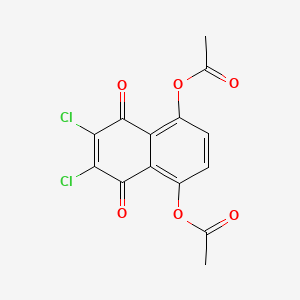
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic organic compound characterized by its unique structure, which includes acetyloxy and dichloro substituents on a dioxonaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetamido derivatives.
Chlorination: The acetamido derivatives are chlorinated using reagents like thionyl chloride to introduce chlorine atoms.
Oxidation: The resulting compound undergoes oxidation to form the dioxonaphthalene core.
Acetylation: Finally, the compound is acetylated again to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxonaphthalene core to dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
科学研究应用
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a methoxy group instead of acetyloxy.
(4-hydroxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a hydroxy group instead of acetyloxy.
(4-acetyloxy-6,7-dibromo-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is unique due to its specific combination of acetyloxy and dichloro substituents on the dioxonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
| 118006-14-7 | |
分子式 |
C14H8Cl2O6 |
分子量 |
343.1 g/mol |
IUPAC 名称 |
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3 |
InChI 键 |
QIJKSJNUTOPANC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride](/img/structure/B12046150.png)

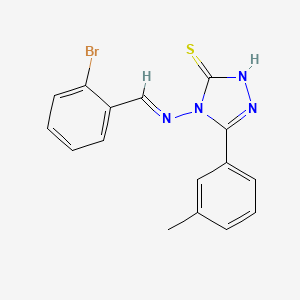
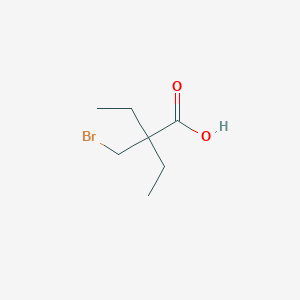
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)

![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
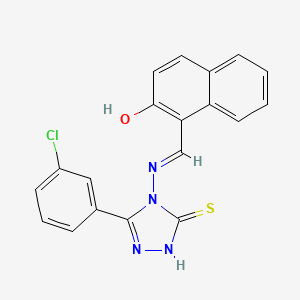
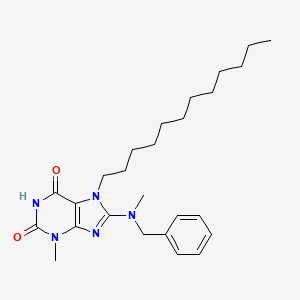
![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)
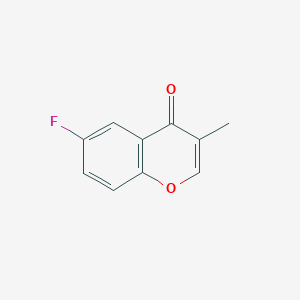

![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
